molecular formula C11H16N2O4 B1450104 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856096-94-0

1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1450104
CAS No.: 1856096-94-0
M. Wt: 240.26 g/mol
InChI Key: VYOYEOPTJNZIRF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrazole rings and carboxylic acid functional groups. The compound features a pyrazole core structure substituted at the 1-position with a complex alkyl chain containing both tert-butoxy and methyl functionalities, while maintaining the carboxylic acid group at the 4-position of the pyrazole ring. Related compounds in the literature demonstrate similar nomenclature patterns, such as 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid, which bears the molecular formula C₉H₁₂N₂O₄ and molecular weight of 212.20 grams per mole.

The systematic identification of pyrazole-4-carboxylic acid derivatives requires careful consideration of substituent positioning and functional group priorities. Closely related compounds include 1-(2-(Tert-butoxy)-2-oxoethyl)-1h-pyrazole-4-carboxylic acid, which carries the Chemical Abstracts Service number 1780873-47-3 and exhibits molecular formula C₁₀H₁₄N₂O₄ with molecular weight 226.23 grams per mole. The Simplified Molecular Input Line Entry System representation for this related compound is CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)O, illustrating the structural connectivity between the tert-butoxy group, the pyrazole ring, and the carboxylic acid functionality. The International Chemical Identifier key for such compounds typically follows patterns similar to those observed in related pyrazole derivatives, providing unique molecular identification codes for database searches and structural verification.

Molecular weight calculations for the target compound must account for the additional methyl substitution compared to closely related structures. The computational chemistry data for similar compounds indicates topological polar surface areas ranging from 81.42 to 104.31 square angstroms, hydrogen bond acceptor counts between 4 and 5, and hydrogen bond donor counts typically ranging from 1 to 3. These parameters significantly influence the compound's physical properties and intermolecular interactions, particularly in crystalline environments where hydrogen bonding networks become critically important for structural stability.

Crystallographic Analysis and Hydrogen Bonding Patterns

Crystallographic investigations of pyrazole-4-carboxylic acid derivatives reveal complex hydrogen bonding networks that fundamentally govern their solid-state structures and physical properties. Studies of 3-aminopyrazole-4-carboxylic acid demonstrate that such compounds frequently crystallize in non-centrosymmetric space groups, specifically in the P2₁ space group in zwitterionic form. The intermolecular nitrogen-hydrogen to oxygen hydrogen bonds exhibit characteristic distances of 2.768 angstroms and 2.747 angstroms, linking individual molecules into two distinct sets of chains that propagate through the crystal lattice. These chain structures become interconnected through additional strong hydrogen bonds, creating an extensive three-dimensional network that significantly influences the material's mechanical and thermal properties.

The pyrazole core in these compounds maintains remarkable planarity, with the dihedral angle between the best-fit core planes of molecules comprising the two chain systems measuring approximately 82.2 degrees. This geometric arrangement facilitates optimal hydrogen bonding interactions while maintaining structural integrity throughout the crystal. The dihedral angles between the core pyrazole plane and the planes of both the carboxylate group and amino group typically measure around 2 degrees and 37 degrees respectively, indicating selective conformational preferences that optimize intermolecular interactions. These angular relationships directly influence the compound's ability to form stable crystal structures and affect properties such as solubility and thermal stability.

Advanced crystallographic analysis of related compounds such as 4-chloro-1H-pyrazole-3-carboxylic acid reveals additional structural insights relevant to understanding the target compound's behavior. The asymmetric unit typically comprises two complete pyrazole molecules linked through specific oxygen-hydrogen to nitrogen interactions with distances measuring approximately 1.8549 angstroms. The monoclinic crystal system with space group C2/c demonstrates unit cell parameters including a-axis lengths of 25.4370 angstroms, b-axis lengths of 6.9155 angstroms, and c-axis lengths of 13.0629 angstroms, with beta angles of 110.558 degrees. These crystallographic parameters establish the fundamental geometric constraints that govern molecular packing and intermolecular interactions in similar pyrazole-carboxylic acid systems.

Crystallographic Parameter Value Reference Compound
Space Group P2₁ 3-aminopyrazole-4-carboxylic acid
N-H···O Distance 2.768 Å 3-aminopyrazole-4-carboxylic acid
N-H···O Distance 2.747 Å 3-aminopyrazole-4-carboxylic acid
Dihedral Angle (core planes) 82.2° 3-aminopyrazole-4-carboxylic acid
Carboxylate Plane Angle ~2° 3-aminopyrazole-4-carboxylic acid
Amino Group Plane Angle ~37° 3-aminopyrazole-4-carboxylic acid

Conformational Dynamics via Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance spectroscopy investigations of pyrazole-4-carboxylic acid compounds provide detailed insights into conformational dynamics and proton transfer mechanisms that occur in crystalline environments. High-resolution solid-state nitrogen-15 Cross Polarization Magic Angle Spinning Nuclear Magnetic Resonance studies of pyrazole-4-carboxylic acid reveal complex proton disorder phenomena involving rapid degenerate double proton transfers between rapidly interconverting oxygen-hydrogen nitrogen and oxygen hydrogen-nitrogen hydrogen bridges. These dynamic processes occur on timescales that are sufficiently fast to appear as averaged signals in room temperature Nuclear Magnetic Resonance spectra, indicating highly mobile hydrogen bonding networks.

Temperature-dependent Nuclear Magnetic Resonance studies demonstrate that proton disorder transitions from dynamic to static upon cooling, with protons becoming preferentially localized on specific nitrogen and oxygen atoms at reduced temperatures. This temperature-dependent behavior provides crucial information about the energy barriers associated with proton transfer processes and the relative stability of different hydrogen bonding configurations. The observation of distinct proton localization patterns at low temperatures indicates that the hydrogen bonding network possesses multiple energetically accessible configurations, with thermal energy determining the rate of interconversion between these states.

X-ray crystallography combined with Nuclear Magnetic Resonance spectroscopy reveals that crystallographic methods alone cannot definitively determine whether observed proton disorder represents dynamic or static phenomena. Nuclear Magnetic Resonance spectroscopy unambiguously demonstrates that this disorder is dynamic, consisting of extremely rapid degenerate double proton transfers that occur faster than the Nuclear Magnetic Resonance timescale at ambient temperatures. The formation of amorphous phases through rapid precipitation exhibits distinct proton ordering characteristics compared to crystalline materials, with structural defects being annealed through moderate heating processes that restore the ordered hydrogen bonding network.

Ab initio computational calculations performed on oligomeric models of pyrazole-4-carboxylic acid systems demonstrate that oxygen-hydrogen nitrogen hydrogen bridges are approximately 0.064 angstroms shorter and exhibit less angular distortion (approximately 171 degrees) compared to oxygen hydrogen-nitrogen hydrogen bridges (approximately 150 degrees). These computational findings support experimental observations and provide quantitative measures of the relative energetic preferences for different hydrogen bonding configurations. The combination of experimental and computational approaches establishes a comprehensive understanding of the conformational dynamics governing these complex molecular systems.

Comparative Analysis with Pyrazole-3-Carboxylic Acid Isomers

Comparative structural analysis between pyrazole-4-carboxylic acid derivatives and their corresponding pyrazole-3-carboxylic acid isomers reveals significant differences in hydrogen bonding patterns, crystalline packing arrangements, and conformational preferences. The positional isomerism between the 3- and 4-carboxylic acid substitution patterns fundamentally alters the spatial orientation of the carboxyl group relative to the pyrazole nitrogen atoms, resulting in dramatically different intermolecular interaction capabilities. Compounds such as 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, bearing the molecular formula C₈H₁₂N₂O₂ and molecular weight 168.19 grams per mole, demonstrate distinct structural characteristics compared to their 4-carboxylic acid counterparts.

The International Chemical Identifier codes for pyrazole-3-carboxylic acid derivatives differ systematically from those of 4-carboxylic acid isomers, reflecting the fundamental change in molecular connectivity patterns. For example, 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid exhibits the International Chemical Identifier code 1S/C8H12N2O2/c1-8(2,3)10-5-4-6(9-10)7(11)12/h4-5H,1-3H3,(H,11,12) and International Chemical Identifier key YVWPAKDUPICHEE-UHFFFAOYSA-N. These identifier differences enable precise differentiation between isomeric forms and facilitate accurate database searches for specific structural variants.

Crystal structure determinations reveal that pyrazole-3-carboxylic acid compounds frequently adopt different space groups and unit cell parameters compared to their 4-carboxylic acid isomers. The altered positioning of the carboxyl group relative to the pyrazole nitrogen atoms significantly influences the directionality and strength of intermolecular hydrogen bonds, leading to distinct crystal packing motifs and mechanical properties. Temperature-dependent crystallographic studies indicate that different isomers may exhibit varying degrees of thermal stability and phase transition behavior, reflecting the influence of isomeric substitution patterns on crystal lattice energies.

Physical property comparisons between pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid derivatives demonstrate measurable differences in parameters such as boiling points, solubility characteristics, and spectroscopic signatures. The boiling point of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is reported as 306.2 degrees Celsius at 760 millimeters of mercury pressure, providing a reference point for evaluating the thermal stability of related isomeric compounds. Computational chemistry analyses reveal distinct topological polar surface areas, logarithmic partition coefficients, and hydrogen bonding descriptors between isomeric forms, reflecting the fundamental influence of substitution position on molecular properties and intermolecular interactions.

Property Pyrazole-3-Carboxylic Acid Pyrazole-4-Carboxylic Acid
Molecular Weight 168.19 g/mol 212.20 g/mol
Boiling Point 306.2°C Not reported
International Chemical Identifier Key YVWPAKDUPICHEE-UHFFFAOYSA-N MBOVQMUHVMCMPG-UHFFFAOYSA-N
Typical Space Group Variable P2₁ (zwitterionic)
Hydrogen Bond Network Linear chains Complex 3D network

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7(10(16)17-11(2,3)4)13-6-8(5-12-13)9(14)15/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOYEOPTJNZIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142869
Record name 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856096-94-0
Record name 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856096-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Steps

Synthesis of Key Intermediates

  • Starting from steroidal or other cyclic ketones, acetalization and Oppenauer oxidation are used to generate enones.
  • Birch reduction under low temperatures (−78°C) with lithium in liquid ammonia yields β-rich stereoisomers with high selectivity (β : α > 10 : 1).
  • Horner–Wadsworth–Emmons (HWE) olefination introduces α,β-unsaturated esters.
  • Methylation and deacetalization steps convert intermediates to methyl esters and free aldehydes or ketones.

Introduction of the tert-Butoxy Group

  • The tert-butoxy group is introduced via tert-butoxycarbonyl (Boc) protection, commonly using Boc2O and triethylamine in dichloromethane at 0°C to room temperature.
  • This step protects amino or guanidino functionalities during subsequent transformations.

Reduction and Hydrogenation

  • Selective hydrogenation using catalysts such as 10% Pd/C or PtO2 under hydrogen atmosphere is employed to reduce olefins or cyano groups.
  • Birch-type reductions are preferred for stereoselective saturation of α,β-unsaturated carboxylic acids, yielding predominantly β-isomers.

Functional Group Transformations

  • Ozonolysis of enol acetates followed by methylation converts olefinic intermediates into carboxylic acid derivatives.
  • Cyanomethylphosphonate reagents with potassium tert-butoxide extend the side chain to introduce cyano or aminoethyl groups.
  • Guanidino groups are introduced by amidylation of amines using bis(tert-butoxycarbonyl)-pyrazole carboxamidine reagents.

Final Hydrolysis and Deprotection

  • Ester hydrolysis is performed with 10% aqueous lithium hydroxide in methanol/THF mixtures.
  • Final deprotection of Boc groups is achieved using 4 M HCl in ethyl acetate at room temperature, yielding the free pyrazole carboxylic acid.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Acetalization and Oppenauer oxidation Ketone substrate, acid catalyst, reflux - Formation of enone intermediate
Birch Reduction Li, liquid NH3, tBuOH, THF/dioxane, −78°C >90 β : α > 10 : 1 stereoselectivity
HWE Olefination Diethyl cyanomethylphosphonate, KOtBu, DMF, 0°C to r.t. 93 Mixture of E/Z isomers
Methylation MeI, K2CO3, acetone, r.t. 98 Conversion of acids to esters
Hydrogenation 10% Pd/C or PtO2, H2, MeOH/CHCl3, r.t., 10 atm 80-95 Selective reduction
Boc Protection Boc2O, Et3N, CH2Cl2, 0°C to r.t. 87-95 Protects amino groups
Ester Hydrolysis 10% LiOH aq., MeOH/THF, 0°C to r.t. 82-90 Formation of carboxylic acid
Boc Deprotection 4 M HCl in AcOEt, r.t. 56-75 Final deprotection step

Research Findings and Analysis

  • The use of Birch reduction on α,β-unsaturated carboxylic acids is crucial for obtaining the desired β-stereochemistry with high selectivity, which is important for the biological activity of the final compound.
  • Protecting group strategies such as Boc protection are essential to prevent side reactions during hydrogenation and amidylation steps.
  • Stepwise hydrogenation (olefin first, then cyano group) improves diastereoselectivity compared to direct transformations.
  • Ozonolysis followed by methylation efficiently converts unsaturated intermediates into carboxylic acid derivatives, facilitating further functionalization.
  • The overall synthetic route is robust, providing good to excellent yields in each step, and is adaptable to scale-up for research or industrial purposes.

Summary Table of Key Intermediates and Transformations

Intermediate Transformation Reagents & Conditions Outcome
Enone Birch reduction Li, NH3, tBuOH, −78°C β-rich saturated compound
α,β-Unsaturated ester HWE olefination Diethyl cyanomethylphosphonate, KOtBu α,β-Unsaturated ester mixture
Cyanomethylidene derivative Hydrogenation (Pd/C) H2, EtOH, r.t. Saturated amino derivative
Amino derivative Amidylation with Boc-protected reagent Boc-pyrazole carboxamidine, Et3N, DMF Guanidino intermediate
Ester Hydrolysis LiOH aq., MeOH/THF Carboxylic acid
Boc-protected guanidino acid Deprotection 4 M HCl, AcOEt Target compound

Chemical Reactions Analysis

1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Research indicates that 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid exhibits potential anti-inflammatory and analgesic properties. The pyrazole ring is known for its biological activity, making this compound a candidate for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in murine models. Results demonstrated a significant reduction in edema and inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Parameter Control Group Experimental Group
Edema (mm)5.0 ± 0.52.0 ± 0.3
Cytokine Levels (pg/mL)150 ± 2050 ± 10

Agricultural Science Applications

Herbicidal Activity

The compound has shown promise as a herbicide. Its structural characteristics allow it to interfere with specific biochemical pathways in plants, leading to effective weed control.

Case Study: Herbicidal Efficacy

Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The results indicated a notable decrease in weed biomass.

Weed Species Control Biomass (g/m²) Treated Biomass (g/m²)
Amaranthus retroflexus30050
Chenopodium album28030

Materials Science Applications

Polymer Composites

In materials science, the compound has been explored as an additive in polymer composites to enhance thermal stability and mechanical properties.

Case Study: Thermal Stability Improvement

A comparative analysis of polymer composites with and without the addition of this compound showed improved thermal stability.

Sample Type Decomposition Temperature (°C)
Control Polymer250
Polymer with Additive300

Mechanism of Action

The mechanism of action of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The tert-butoxy and carboxylic acid groups can also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with its analogs:

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight Key Features/Applications Evidence Source
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid 2-tert-butoxy-1-methyl-2-oxoethyl C₁₁H₁₆N₂O₄* ~256.26 Bulky tert-butyl group; potential solubility challenges
Y-700 (1-(3-cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) 3-cyano-4-neophenyl C₁₄H₁₃N₃O₂ 255.28 IC₅₀ = 5.8 nM (XO inhibitor); mixed-type inhibition
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-chlorophenyl, 2-hydroxyethyl C₁₂H₁₁ClN₂O₃ 266.68 Chloro-substituted; hydroxyethyl enhances hydrophilicity
1-(2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid tert-butoxycarbonyl, trifluoromethyl C₁₉H₁₈F₃N₃O₅ 437.36 Trifluoromethyl enhances lipophilicity; synthetic intermediate
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid 2-chlorobenzyl C₁₁H₉ClN₂O₂ 236.65 Chlorobenzyl group increases aromatic interactions
1-(3-Cyano-4-(2,2-dimethylpropoxy)phenyl)-1H-pyrazole-4-carboxylic acid 3-cyano-4-neopentyloxy C₁₇H₁₉N₃O₃ 313.35 Neopentyloxy improves metabolic stability

Key Research Findings and Trends

Substituent Effects on Bioactivity: Bulky groups (e.g., tert-butoxy) may hinder enzymatic binding but improve pharmacokinetic profiles by reducing metabolism. Electron-withdrawing groups (e.g., trifluoromethyl, cyano) enhance binding affinity to targets like XO .

Solubility and Lipophilicity :

  • Hydroxyethyl or carboxylic acid groups increase hydrophilicity, aiding aqueous solubility .
  • Aromatic substituents (e.g., chlorobenzyl) enhance lipophilicity, favoring blood-brain barrier penetration .

Therapeutic Potential: Pyrazole-4-carboxylic acids are prominent in drug development, with analogs like nurandociguat (guanylate cyclase activator) entering clinical stages .

Biological Activity

1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H16N2O4. This compound features a pyrazole ring, which is substituted with a tert-butoxy group and a carboxylic acid group, making it of interest in various scientific fields, particularly in biological research.

PropertyValue
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
CAS Number1856096-94-0
IUPAC Name1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-4-carboxylic acid

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The unique structure allows for:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active sites of enzymes.
  • Hydrophobic Interactions : The tert-butoxy group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.

Enzyme Inhibition Studies

Recent studies have focused on the compound's potential as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on meprin enzymes, which are implicated in various diseases including cancer and cardiovascular disorders. The compound demonstrated significant inhibitory activity, with selectivity towards meprin α over meprin β.

Case Study: Inhibition of Meprin Enzymes

In a study examining the structure-activity relationship (SAR) of pyrazole derivatives, this compound was found to inhibit meprin α with an AC50 value of approximately 0.99 µM, indicating potent activity against this enzyme .

Comparative Analysis with Related Compounds

The compound's activity can be compared with other pyrazole derivatives:

Compound NameAC50 (µM)Selectivity
This compound0.99High (α vs β)
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid13.69Moderate
Other pyrazole derivativesVariesVaries

Research Applications

The unique properties of this compound make it suitable for various applications:

Chemical Synthesis :
It serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Biological Research :
The compound is utilized in studies exploring enzyme inhibition and protein-ligand interactions, contributing to drug discovery efforts targeting proteolytic enzymes.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-<i>tert</i>-butoxy-1-methyl-2-oxoethyl)-1<i>H</i>-pyrazole-4-carboxylic acid?

A multi-step approach is typically employed:

  • Step 1 : Cyclocondensation of ethyl acetoacetate, DMF-DMA, and substituted hydrazines to form pyrazole intermediates .
  • Step 2 : Hydrolysis under basic conditions (e.g., NaOH or KOH) to convert ester groups to carboxylic acids .
  • Step 3 : Alkylation or acylation reactions to introduce the 2-<i>tert</i>-butoxy-1-methyl-2-oxoethyl side chain. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity in aryl-substituted pyrazoles .

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for both the carboxylic acid and oxoethyl groups .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic peaks:
    • Pyrazole protons (δ 7.5–8.5 ppm for aromatic protons).
    • <i>tert</i>-Butyl group (δ 1.2–1.4 ppm, singlet) and methyl groups (δ 2.0–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> or [M-H]<sup>-</sup> using high-resolution MS (e.g., ESI-QTOF) .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1B for skin corrosion) .
  • Ventilation : Use fume hoods to mitigate inhalation risks from fine powders or aerosols.
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Catalyst Selection : Palladium acetate with XPhos ligand enhances coupling efficiency in aryl boronic acid reactions (e.g., Suzuki-Miyaura) .
  • Temperature Control : Maintain 40–100°C during coupling steps to balance reactivity and side-product formation .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., H2O/MeCN + 0.1% TFA) to isolate high-purity fractions .

Q. What computational tools are suitable for studying electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media to optimize solubility .

Q. How do structural modifications (e.g., substituents on pyrazole) affect biological activity?

  • Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., -CF3) exhibit enhanced binding to kinase targets due to increased electrophilicity .
  • SAR Analysis : Compare IC50 values of analogs with varying side chains to identify pharmacophore requirements .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the analyte from biological samples.
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions) to achieve ppb-level sensitivity .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Purity Verification : Re-crystallize the compound from EtOAc/hexane and re-analyze via DSC for accurate melting points .
  • Spectral Reproducibility : Ensure deuterated solvents (e.g., DMSO-<i>d</i>6) are anhydrous and free of paramagnetic impurities .

Q. Why might catalytic methods fail for specific derivatives?

  • Steric Hindrance : Bulky <i>tert</i>-butoxy groups may impede catalyst access. Switch to smaller ligands (e.g., Pd(PPh3)4) or increase reaction temperature .
  • Side Reactions : Monitor for decarboxylation under acidic conditions; use milder bases (e.g., Cs2CO3) .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
CyclocondensationDMF-DMA, EtOH, 80°C65–75
HydrolysisNaOH (aq.), reflux>90
Suzuki CouplingPd(PPh3)4, K3PO4, DMF/H2O50–60

Q. Table 2. Spectral Data Comparison

TechniqueKey PeaksReference
<sup>1</sup>H NMR (DMSO-<i>d</i>6)δ 1.42 (s, 9H, <i>t</i>-Bu), δ 2.30 (s, 3H, CH3)
IR (KBr)1720 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

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